Product packaging for 2-Butyloctyl hydrogen sulfate(Cat. No.:)

2-Butyloctyl hydrogen sulfate

Cat. No.: B1231591
M. Wt: 266.4 g/mol
InChI Key: CYEJSYGBYQRTPJ-UHFFFAOYSA-N
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Description

2-Butyloctyl hydrogen sulfate (Molecular Formula: C12H26O4S, Average Mass: 266.396 g/mol) is a branched primary alkyl sulfate (BPAS) surfactant. This compound is characterized by a hydrophobic chain with a 2-butyl branch point and a hydrophilic hydrogen sulfate group . It serves as a critical reagent in environmental microbiology and biodegradation research. Studies have utilized this compound as a model substrate to isolate and characterize novel alkylsulfatase enzymes from bacteria such as Pseudomonas strains . These enzymes, which are distinct from those that degrade linear alkyl sulfates, specifically hydrolyze 2-butyloctyl sulfate to its parent alcohol, 2-butyloctanol, initiating the metabolic pathway . Its value to researchers lies in its role as a structured probe for investigating the biochemical mechanisms and genetic regulation underlying the breakdown of branched surfactants, which are known to be readily biodegradable despite their branched architecture . This makes it an essential tool for assessing environmental fate, developing bioremediation strategies, and exploring microbial enzyme diversity. This product is intended for research purposes only and is not approved for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O4S B1231591 2-Butyloctyl hydrogen sulfate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H26O4S

Molecular Weight

266.4 g/mol

IUPAC Name

2-butyloctyl hydrogen sulfate

InChI

InChI=1S/C12H26O4S/c1-3-5-7-8-10-12(9-6-4-2)11-16-17(13,14)15/h12H,3-11H2,1-2H3,(H,13,14,15)

InChI Key

CYEJSYGBYQRTPJ-UHFFFAOYSA-N

SMILES

CCCCCCC(CCCC)COS(=O)(=O)O

Canonical SMILES

CCCCCCC(CCCC)COS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Butyloctyl Hydrogen Sulfate and Analogous Compounds

Sulfation Pathways for Long-Chain Alcohols

The most direct and common method for synthesizing alkyl hydrogen sulfates is the sulfation of the parent alcohol. This involves the reaction of the alcohol's hydroxyl group with a sulfating agent, leading to the formation of a sulfate (B86663) ester.

The formation of an alkyl hydrogen sulfate is an esterification reaction, where an alcohol reacts with an inorganic acid, in this case, sulfuric acid. chemistrystudent.com The reaction between a long-chain alcohol like 2-butyloctanol and concentrated sulfuric acid produces the corresponding alkyl hydrogen sulfate and water. chemistrystudent.comsrce.hr This process is a condensation reaction and is reversible. chemistrystudent.com The mechanism is thought to involve the alcohol's oxygen atom acting as a nucleophile, attacking the sulfur atom of the sulfuric acid molecule. lookchem.com

To drive the reaction towards the product side, an excess of sulfuric acid can be used, which not only acts as a catalyst but also serves as a dehydrating agent to remove the water formed during the reaction. google.com This technique can lead to high yields of the desired ester, often exceeding 90%. google.com The resulting acidic sulfate ester must be neutralized immediately with an alkali, such as sodium hydroxide, to form the more stable salt (e.g., sodium 2-butyloctyl sulfate) and prevent hydrolysis. enviro.wiki Other sulfating agents, such as chlorosulfonic acid, can also be employed. science.gov

In a typical industrial synthesis of related esters, dicarboxylic acids are reacted with 2-butyl-1-octanol (B151752) using sulfuric acid as a catalyst, achieving very high yields. researchgate.netresearchgate.net This demonstrates the effectiveness of sulfuric acid-catalyzed esterification for this specific branched alcohol.

Table 1: Illustrative Reaction Conditions for Esterification of 2-butyl-1-octanol

This table presents data from the synthesis of dicarboxylate esters using 2-butyl-1-octanol, which serves as a model for the reactivity of the alcohol in esterification reactions.

Dicarboxylic Acid Alcohol Catalyst Yield (%) Reference
Succinic Acid 2-butyl-1-octanol Sulfuric Acid 88 - 98 researchgate.net
Glutaric Acid 2-butyl-1-octanol Sulfuric Acid 88 - 98 researchgate.net
Adipic Acid 2-butyl-1-octanol Sulfuric Acid 88 - 98 researchgate.net
Dodecanedioic Acid 2-butyl-1-octanol Sulfuric Acid 88 - 98 researchgate.netresearchgate.net

The kinetics of alcohol sulfation are highly dependent on the reaction conditions, particularly the concentration of sulfuric acid and the temperature. oberlin.edu Studies on simple alcohols show that the reaction rates increase significantly with higher sulfuric acid concentrations. oberlin.edu The reaction rate law for the sulfation of primary alcohols has been shown to be dependent on the concentrations of the alcohol, sulfuric acid, and the activity of H+ ions. researchgate.net Primary alcohols, including sterically hindered ones like neopentyl alcohol, sulfate at comparable rates, which are approximately ten times faster than the rates for secondary alcohols. lookchem.comresearchgate.net

Thermodynamic analysis indicates that the sulfation of alcohols is an exothermic process, with a reported enthalpy of reaction (ΔH) of approximately -150 kJ/mol. enviro.wiki Despite the exothermicity, the equilibrium constant for the esterification of simple alcohols with sulfuric acid is often near unity, highlighting the reversible nature of the reaction. oberlin.edu The evaporation of water from the reaction mixture can help drive the equilibrium towards the formation of the organosulfate product. researchgate.netcopernicus.org

Table 2: Kinetic Data for Sulfation of 1-Butanol

H₂SO₄ (wt %) Temperature (°C) Rate Constant (M⁻¹s⁻¹) Reference
75.0 25 2.9 x 10⁻⁶ oberlin.edu
81.3 25 2.5 x 10⁻⁵ oberlin.edu
85.0 25 1.1 x 10⁻⁴ oberlin.edu
75.0 45 4.1 x 10⁻⁵ oberlin.edu

In the direct sulfation of alcohols, sulfuric acid often serves as both a reactant and the catalyst. chemistrystudent.comsrce.hr However, for more controlled and selective reactions, various catalyst systems can be considered. The goal is to achieve high conversion of the alcohol to the desired sulfate ester while minimizing side reactions, such as dehydration of the alcohol to form olefins, which is also promoted by acidic conditions. google.com

For large-scale industrial processes, the use of solid acid catalysts is of great interest as they are non-corrosive, recoverable, and allow for continuous flow processes. csic.es Sulfated zirconia, for example, has emerged as a highly active and promising solid acid catalyst for various biorefinery processes, including esterification. acs.org The acidity and catalytic performance of zirconia can be tuned by controlling the extent of sulfation. acs.orgresearchgate.net While developed for esterification with carboxylic acids, such solid catalysts could potentially be adapted for the selective sulfation of long-chain branched alcohols like 2-butyloctanol. csic.es Other catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate (TBAHS), have been shown to be effective in related phosphorylation reactions, suggesting their potential utility in selective sulfation under specific conditions. acs.org

Alternative Synthetic Approaches to Branched Alkyl Hydrogen Sulfates

Beyond the direct sulfation of alcohols with sulfuric acid, alternative methods exist for synthesizing branched alkyl hydrogen sulfates. These routes can offer advantages in terms of selectivity, reaction conditions, and environmental impact.

One notable alternative is a transesterification reaction. rsc.org This method involves a two-step, halide-free synthesis. First, a methylsulfate (B1228091) or ethylsulfate ionic liquid is prepared. In the second step, this intermediate is reacted with a long-chain alcohol, such as 2-butyloctanol. The process yields the desired long-chain alkylsulfate, with methanol (B129727) or ethanol (B145695) as the only by-products, making it an environmentally benign approach. rsc.org

Another strategy involves synthesizing the target molecule from different precursors. Branched primary alkyl sulfates can be derived from alcohols produced through the Guerbet reaction. nih.govgoogle.com The Guerbet reaction itself is a process that converts two moles of a normal alcohol into a larger, beta-branched primary alcohol. google.com This resulting branched alcohol, which would be 2-butyloctanol in this case, is then sulfated to produce the final product. nih.gov Similarly, branched alcohols can be produced via the Oxo process from dimerized olefins, which are then sulfated. google.com

Green Chemistry Principles in 2-Butyloctyl Hydrogen Sulfate Synthesis

The application of green chemistry principles to the synthesis of surfactants like this compound is increasingly important for sustainable industrial production. nih.govresearchgate.net These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. royalsocietypublishing.org

A key principle is the use of catalysts instead of stoichiometric reagents to improve atom economy. royalsocietypublishing.org The development of solid, reusable acid catalysts like sulfated zirconia aligns with this, as it minimizes waste and simplifies product purification compared to using soluble acids like sulfuric or phosphoric acid, which require neutralization and extensive washing steps. csic.esacs.org

The transesterification of alkylsulfate ionic liquids is a prime example of a green synthetic route. rsc.org It avoids the use of halides, is carried out in a solvent-free manner, and produces only methanol or ethanol as by-products, resulting in a high atom economy. rsc.org This contrasts with traditional methods that may use more hazardous reagents and generate inorganic salt waste. Iron(III) sulfate has also been explored as a catalyst for other reactions in water, highlighting a move towards more environmentally friendly catalytic systems. rsc.org

Furthermore, designing processes that use renewable feedstocks is a cornerstone of green chemistry. royalsocietypublishing.org While 2-butyloctanol is often derived from petrochemical sources, the Guerbet reaction provides a pathway to synthesize it from smaller, potentially bio-derived alcohols, offering a route to a more sustainable final product. google.com

Advanced Characterization Techniques for 2 Butyloctyl Hydrogen Sulfate

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental in providing detailed structural and functional information about 2-Butyloctyl hydrogen sulfate (B86663).

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of 2-Butyloctyl hydrogen sulfate, providing precise information about the hydrogen and carbon framework of the molecule. libretexts.orgyoutube.com

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons within the molecule. asm.org Key assignments include peaks at approximately 3.7 ppm for the ester-linked methylene (B1212753) protons (CH₂-O-S), 1.5 ppm for the methine proton at the branch point, 1.1 ppm for the sixteen hydrogen atoms of the eight methylene (CH₂) groups in the carbon chain, and 0.7 ppm for the six hydrogen atoms of the two terminal methyl (CH₃) groups. asm.org

¹³C NMR: The carbon-13 NMR spectrum provides direct insight into the carbon skeleton of the molecule. bhu.ac.in For this compound, the spectrum shows a distinct peak at 71.7 ppm assigned to the ester-linked methylene carbon (CH₂-O-S). asm.org The carbon at the branch point (C-H) resonates at 37.3 ppm. asm.org The two terminal methyl carbons (CH₃) appear at 13.67-13.72 ppm, while the eight methylene carbons (CH₂) of the alkyl chains produce a series of peaks between 22.67 and 30.48 ppm. asm.orgvulcanchem.com

¹H and ¹³C NMR Chemical Shift Assignments for this compound
NucleusAssignmentChemical Shift (ppm)Reference
¹HEster-linked CH₂-O-S3.7 asm.org
Branch point C-H1.5 asm.org
Chain CH₂ groups1.1 asm.org
Terminal CH₃ groups0.7 asm.org
¹³CEster CH₂-O-S71.7 asm.orgvulcanchem.com
Branch point C-H37.3 asm.orgvulcanchem.com
Terminal CH₃ units13.67-13.72 asm.orgvulcanchem.com
Chain CH₂ units22.67-30.48 asm.orgvulcanchem.com

Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are employed to identify the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by the absence of the C-OH vibration peak, which would be present in its parent alcohol, 2-butyloctanol, in the range of 1060-1110 cm⁻¹. asm.org Instead, the spectrum shows strong absorption bands corresponding to the sulfate group. Specifically, vibrations for O-S and C-O-S are observed at 1200-1250 cm⁻¹, 1065 cm⁻¹, and 810 cm⁻¹. asm.org A broad peak centered around 3560 cm⁻¹ may also be present, indicating the presence of water of crystallization. asm.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For sulfate-containing compounds, the symmetric stretching vibration of the SO₄²⁻ group (ν1) is a prominent feature. gfz-potsdam.de While specific Raman data for this compound is not detailed in the provided results, analysis of similar sulfate compounds indicates that the position and width of the ν1-SO₄²⁻ Raman line can provide insights into ion pairing and hydration in solution. gfz-potsdam.deresearchgate.net

Characteristic FTIR Absorption Bands for this compound
Vibrational ModeWavenumber (cm⁻¹)Reference
O-S and C-O-S1200-1250 asm.org
O-S and C-O-S1065 asm.org
O-S and C-O-S810 asm.org
Water of Crystallization (O-H stretch)~3560 (broad) asm.org

Mass Spectrometry for Molecular Weight and Fragment Analysis (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight and to study the fragmentation patterns of this compound. The predicted collision cross section (CCS) values for various adducts of this compound have been calculated. For instance, the [M+H]⁺ adduct has a predicted CCS of 163.9 Ų, and the [M-H]⁻ adduct has a predicted CCS of 161.8 Ų. uni.lu These values are useful for structural confirmation and in advanced analytical techniques like ion mobility-mass spectrometry.

Predicted Collision Cross Section (CCS) Values for this compound Adducts
Adductm/zPredicted CCS (Ų)Reference
[M+H]⁺267.16246163.9 uni.lu
[M+Na]⁺289.14440168.4 uni.lu
[M-H]⁻265.14790161.8 uni.lu
[M+NH₄]⁺284.18900180.2 uni.lu
[M+K]⁺305.11834166.0 uni.lu

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are indispensable for separating this compound from complex mixtures and for assessing its purity.

Gas Chromatography for Volatile Degradation Products

Gas Chromatography (GC) is particularly useful for analyzing volatile degradation products of this compound. lancashire.ac.uk For example, in biodegradation studies, GC analysis has been used to confirm the formation of 2-butyloctanol, the parent alcohol, which is released through the enzymatic action of alkylsulfatases. nih.govebi.ac.uk This demonstrates that the enzyme functions as a true sulfatase, breaking the sulfate ester bond. nih.gov The analysis of non-hydrolyzed sulfated steroids by GC-MS has shown that the sulfate group can be cleaved in the injection port, leading to the formation of degradation products that can be analyzed. sci-hub.se

Liquid Chromatography Techniques for Purity Profiling

Liquid Chromatography (LC), especially High-Performance Liquid Chromatography (HPLC), is a key technique for the purity profiling of non-volatile compounds like this compound. rcilabscan.com While specific HPLC methods for this compound are not extensively detailed in the provided search results, LC techniques are generally used for the separation and quantification of surfactants and their impurities. cir-safety.orggoogle.com For instance, the Methylene Blue Active Substances (MBAS) assay, a spectrophotometric method, has been adapted to quantify sodium 2-butyloctyl sulphate and monitor its biodegradation by measuring the disappearance of the surfactant over time. vulcanchem.com This type of quantitative analysis often relies on separation techniques like LC to handle complex sample matrices.

Elemental Compositional Analysis Methods

The empirical and molecular formula of this compound is confirmed through various elemental compositional analysis methods. These techniques are crucial for verifying the purity and structure of the synthesized compound by providing a quantitative measure of its constituent elements.

Research has utilized carbon and hydrogen analysis to verify the elemental makeup of the sodium salt of 2-butyloctyl sulfate (C₁₂H₂₅NaO₄S). asm.org One study reported experimental findings for carbon at 46.82% and hydrogen at 8.49%. asm.org These values show close agreement with the theoretical percentages of 47.06% for carbon and 8.82% for hydrogen, calculated for the monohydrated form of the sodium salt (C₁₂H₂₅NaO₄S·H₂O). asm.org

Gravimetric analysis is another method employed to determine the sulfate content. In one analysis, duplicate samples of 2-butyloctyl sulfate yielded sulfate contents of 35.7% and 34.0%. asm.org This was compared to the theoretical value of 31.4% for the pure ester. asm.org

Mass spectrometry is also a fundamental technique for determining the molecular formula of organic compounds. britannica.com High-resolution mass spectrometry can measure the molecular ion's mass with high accuracy, allowing for the unambiguous determination of the molecular formula. britannica.com

Table 1: Elemental Analysis of Sodium 2-Butyloctyl Sulfate Monohydrate

ElementTheoretical Percentage (%)Experimental Percentage (%) asm.org
Carbon47.0646.82
Hydrogen8.828.49
Sulfate31.4034.0 - 35.7

Environmental Biochemistry and Biodegradation of 2 Butyloctyl Hydrogen Sulfate

Microbial Degradation Pathways of Branched Alkyl Sulfates in Aquatic and Terrestrial Environments

The biodegradation of branched-chain primary alkyl sulfates like 2-butyloctyl hydrogen sulfate (B86663) is a critical process in determining their environmental fate. nih.gov Contrary to earlier perceptions, these compounds are readily biodegradable. nih.govnih.gov The process is initiated by the hydrolytic cleavage of the sulfate ester bond, a reaction catalyzed by specific enzymes known as alkylsulfatases. mst.dk This initial step releases the parent alcohol, 2-butyloctanol, and inorganic sulfate. vulcanchem.com The resulting alcohol is then further oxidized and metabolized, ultimately leading to complete mineralization into carbon dioxide and water. vulcanchem.com

Isolation and Characterization of Alkyl Sulfate-Degrading Microorganisms

The ability to degrade 2-butyloctyl hydrogen sulfate is not ubiquitous among microorganisms. While bacteria capable of degrading linear alkyl sulfates like sodium dodecyl sulfate (SDS) are well-known, many cannot utilize branched-chain variants. nih.govnih.gov For instance, Pseudomonas sp. strain C12B, a well-studied degrader of linear SDS, is unable to grow on 2-butyloctyl sulfate. nih.govnih.gov

Successful isolation of microorganisms capable of degrading 2-butyloctyl sulfate has been achieved through enrichment culturing techniques using activated sewage sludge as the inoculum. nih.govnih.gov This method has yielded several bacterial strains, primarily identified as members of the genus Pseudomonas, that can utilize 2-butyloctyl sulfate as a source of carbon and energy. nih.govnih.gov

Two such strains, designated AE-A and AE-D, have been studied in detail. nih.govnih.gov Strain AE-A is notable for its ability to grow on both SDS and 2-butyloctyl sulfate, while strain AE-D can only utilize the latter. nih.govnih.gov This demonstrates the existence of specialized metabolic capabilities for the degradation of branched alkyl sulfates within the microbial world.

Table 1: Characteristics of Isolated 2-Butyloctyl Sulfate-Degrading Pseudomonas Strains nih.govnih.gov

StrainGrowth Substrates
AE-A Sodium dodecyl sulfate (SDS), 2-Butyloctyl sulfate
AE-D 2-Butyloctyl sulfate only

Enzymatic Mechanisms of 2-Butyloctyl Sulfate Hydrolysis

The key to the microbial degradation of this compound lies in a specific class of enzymes called alkylsulfatases. These enzymes catalyze the initial hydrolysis of the sulfate ester, a critical step for further breakdown of the molecule. mst.dk

Identification and Purification of Novel Alkylsulfatase Enzymes (e.g., AP1, AP2, AP3, DP1)

Studies on the isolated Pseudomonas strains have revealed the existence of novel alkylsulfatases with specificities for branched-chain substrates. nih.govasm.org Using techniques like polyacrylamide gel electrophoresis zymography, researchers have identified multiple alkylsulfatase enzymes produced by these bacteria under different growth conditions. nih.govasm.org

Pseudomonas sp. strain AE-A produces up to three distinct alkylsulfatases: nih.govasm.org

AP1: A seemingly constitutive and nonspecific primary alkylsulfatase that is weakly active on both SDS and 2-butyloctyl sulfate. It is produced during growth on either substrate or in a nutrient broth. nih.govasm.org

AP2: An enzyme that is active on 2-butyloctyl sulfate but not on SDS. Its production is induced by growth on 2-butyloctyl sulfate. nih.govasm.org

AP3: An enzyme that is active on SDS but not on 2-butyloctyl sulfate, produced during growth on SDS. nih.govasm.org

In contrast, Pseudomonas sp. strain AE-D produces a single, inducible alkylsulfatase: nih.govasm.org

DP1: This enzyme is active on 2-butyloctyl sulfate but not on SDS. It is not produced in broth cultures and its synthesis is induced by the presence of 2-butyloctyl sulfate in the growth medium. nih.govasm.org

These enzymes, particularly AP2 and DP1, represent a new class of alkylsulfatases with a novel specificity towards branched primary alkyl sulfates like 2-butyloctyl sulfate. nih.govnih.gov

Table 2: Alkylsulfatases Produced by Pseudomonas Strains AE-A and AE-D nih.govasm.org

StrainEnzymeInducerSubstrate Specificity
AE-A AP1ConstitutiveSDS (weak), 2-Butyloctyl sulfate (weak)
AP22-Butyloctyl sulfate2-Butyloctyl sulfate
AP3SDSSDS
AE-D DP12-Butyloctyl sulfate2-Butyloctyl sulfate
Substrate Specificity and Kinetic Studies of Alkylsulfatases

The substrate specificity of these novel alkylsulfatases is a key aspect of their function. As highlighted, the enzymes AP2 and DP1 demonstrate clear specificity for the branched structure of 2-butyloctyl sulfate, showing no hydrolytic activity towards the linear SDS. nih.govnih.gov Conversely, the AP3 enzyme from strain AE-A is specific for the linear SDS and does not act on 2-butyloctyl sulfate. nih.govasm.org The AP1 enzyme shows a broader but weaker activity on both types of substrates. nih.govasm.org

Kinetic studies on the degradation of 2-butyloctyl sulfate by these bacterial strains reveal interesting dynamics. For instance, in strain AE-A, the degradation of 2-butyloctyl sulfate exhibits a significant lag phase before rapid degradation occurs, completing within about 10 hours after initiation. nih.gov Strain AE-D, on the other hand, shows no such lag, with degradation proceeding steadily over approximately 30 hours. nih.gov The activity of these sulfatases can be measured by monitoring the disappearance of the 2-butyloctyl sulfate substrate over time. nih.gov

Molecular Biology and Genetic Regulation of Alkylsulfatase Expression

The expression of the alkylsulfatases involved in 2-butyloctyl sulfate degradation is tightly regulated. The production of the specific enzymes AP2 and DP1 is inducible, meaning their synthesis is triggered by the presence of their substrate, 2-butyloctyl sulfate. nih.govasm.org

In the case of the DP1 enzyme from strain AE-D, it is induced when there is residual 2-butyloctyl sulfate in the growth medium. nih.govebi.ac.uk Once the substrate is depleted, the enzyme disappears, suggesting a regulatory mechanism that conserves cellular resources by only producing the enzyme when it is needed. nih.govebi.ac.uk This inducible expression is a common strategy in bacteria for metabolizing specific compounds. The AP1 enzyme in strain AE-A appears to be constitutive, meaning it is produced at a relatively constant level regardless of the presence of an inducer. nih.govasm.org The genetic basis for the regulation of these specific alkylsulfatases in Pseudomonas strains AE-A and AE-D is an area for further research.

Metabolite Identification in Biodegradation Processes (e.g., 2-Butyloctanol)

A crucial step in confirming the enzymatic pathway of degradation is the identification of the resulting metabolites. For the biodegradation of this compound, the primary metabolite is the corresponding parent alcohol, 2-butyloctanol. nih.govnih.gov

The formation of 2-butyloctanol has been confirmed through gas chromatographic analysis of the products from the incubation of 2-butyloctyl sulfate with the purified DP1 enzyme. nih.govscience.gov This finding provides direct evidence that the DP1 enzyme is a true sulfatase, catalyzing the hydrolysis of the sulfate ester bond to release the alcohol. nih.govnih.gov The subsequent degradation of 2-butyloctanol would then proceed through oxidative pathways common for alcohols in microbial metabolism. vulcanchem.com

Abiotic Degradation Mechanisms and Environmental Half-Life

The environmental fate of this compound is influenced by non-biological degradation processes, primarily hydrolysis and photolysis. These abiotic mechanisms contribute to the transformation and breakdown of the compound in various environmental compartments.

Hydrolysis is a significant abiotic degradation pathway for alkyl sulfates. The rate of hydrolysis is subject to several environmental factors, including pH, temperature, and the specific chemical structure of the alkyl sulfate. rsc.orgonepetro.org The process is often catalyzed by acidic conditions (H+ ions). onepetro.org Research on various primary alkyl sulfates indicates that hydrolysis typically proceeds via the cleavage of the sulfur-oxygen (S–O) bond. rsc.org

The structure of the alkyl chain plays a crucial role in determining the rate of hydrolysis. Studies on C12 alkyl sulfates have shown that branching on the alkyl chain can substantially influence hydrolytic reactivity. rsc.org Specifically, branching at the β-carbon position has been observed to decrease the rate of hydrolysis when compared to linear counterparts. rsc.org Given that this compound possesses a branched alkyl structure, its rate of hydrolysis may be comparatively slower than that of linear alkyl sulfates of a similar carbon number.

Photodegradation , or photolysis, represents another potential abiotic degradation route. This process involves the breakdown of chemical compounds by light energy. The presence of photocatalysts, such as titanium dioxide (TiO2), can significantly accelerate the photodegradation of surfactants, potentially leading to their complete mineralization into carbon dioxide, water, and inorganic ions. ias.ac.in Furthermore, sulfate radicals (SO₄•⁻), which are powerful oxidants present in the aqueous phase of the atmosphere, can efficiently oxidize alkyl sulfates. acs.org However, for some alkyl sulfates, photodegradation in the atmosphere is considered an insignificant pathway due to their low volatility. europa.eu

Table 1: Factors Influencing Abiotic Degradation of Alkyl Sulfates

Degradation MechanismInfluencing FactorEffect on Degradation RateCitation
Hydrolysis pHIncreased rate in acidic conditions onepetro.org
TemperatureIncreased rate with higher temperature onepetro.org
Alkyl Chain Structureβ-branching can decrease reactivity rsc.org
Photodegradation Photocatalysts (e.g., TiO₂)Accelerates degradation ias.ac.in
Oxidants (e.g., SO₄•⁻)Can efficiently oxidize the molecule acs.org
VolatilityLow volatility may limit atmospheric photolysis europa.eu

Environmental Persistence and Mobility in Varied Matrices

The environmental persistence of this compound refers to the length of time it remains in the environment before being broken down. Its mobility describes its potential to move within and between different environmental compartments, such as water and soil.

Generally, alkyl sulfates are considered to have low persistence in aquatic environments because they are readily biodegradable. europa.eu However, persistence is directly related to the degradation half-life, which can be influenced by the compound's structure and environmental conditions. wur.nl The branched nature of this compound could potentially increase its persistence compared to linear isomers. rsc.org

The mobility of a chemical in soil and sediment is largely governed by its tendency to adsorb to particulate matter, a property often estimated by the soil adsorption coefficient (Koc). A low to moderate Koc value for a category of alkyl sulfates suggests that their sorption to sludge, sediment, and soil is relatively low. europa.eu This would imply a higher potential for mobility and leaching into groundwater.

Conversely, a report on a structurally similar compound, butyloctyl salicylate, predicted low mobility in landfill and soil environments. industrialchemicals.gov.au This assessment was based on a predicted high soil adsorption coefficient and low water solubility. industrialchemicals.gov.au This highlights that while general category data is useful, the specific physicochemical properties of this compound are critical for an accurate assessment of its environmental mobility.

Table 2: Predicted Environmental Mobility of Alkyl Sulfates and a Related Compound

Compound Class / Specific CompoundPredicted MobilityBasis for PredictionCitation
Alkyl Sulfates (General Category) HighLow to moderate soil adsorption coefficient (Koc) europa.eu
Butyloctyl Salicylate (Analogue) LowHigh predicted soil adsorption coefficient and low water solubility industrialchemicals.gov.au

Physical Chemistry of Surfactant Systems Involving 2 Butyloctyl Hydrogen Sulfate

Micellization Behavior and Critical Micelle Concentration (CMC) Determination

Surfactants like 2-butyloctyl hydrogen sulfate (B86663), when dissolved in a solvent (typically aqueous), exhibit a characteristic behavior of self-assembly. biolinscientific.com At low concentrations, the surfactant molecules tend to adsorb at interfaces, such as the air-water or oil-water interface. biolinscientific.commpg.de As the concentration increases, the interface becomes saturated. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC), the molecules begin to form organized aggregates called micelles within the bulk of the solution. biolinscientific.commpg.de In these micelles, the hydrophobic tails orient towards the core to minimize contact with water, while the hydrophilic sulfate head groups face outwards into the aqueous medium. biolinscientific.comuomustansiriyah.edu.iq

The CMC is a fundamental property of a surfactant, as it marks a point of abrupt change in various physicochemical properties of the solution, including surface tension, conductivity, and osmotic pressure. mpg.dewalshmedicalmedia.com For 2-butyloctyl hydrogen sulfate's sodium salt, the CMC has been determined experimentally.

Research Findings: Studies have determined the critical micelle concentration for the sodium salt of 2-butyloctyl sulfate in a 50 mM Tris-HCl buffer at a pH of 7.5. nih.gov The reported value is 100 µg/ml, which is equivalent to 0.32 mM. vulcanchem.comnih.gov This determination was carried out using a spectroscopic method that observes the spectral shifts of the dye rhodamine 6G as it becomes incorporated into the micelles upon their formation. nih.gov The formation of micelles is a thermodynamically driven process, and the CMC value can be influenced by factors such as temperature, the presence of electrolytes, and the pH of the solution. uomustansiriyah.edu.iqwalshmedicalmedia.com For ionic surfactants, the addition of electrolytes typically lowers the CMC because the ions shield the electrostatic repulsion between the charged head groups, facilitating aggregation. uomustansiriyah.edu.iq

Table 1: Critical Micelle Concentration (CMC) of Sodium 2-Butyloctyl Sulfate

PropertyValueConditionsSource
Critical Micelle Concentration (CMC)100 µg/ml (0.32 mM)50 mM Tris-HCl, pH 7.5 vulcanchem.comnih.gov

The determination of the CMC is crucial for understanding and optimizing applications of this compound, as many of its functions, such as solubilization and detergency, are most effective at concentrations above the CMC. uomustansiriyah.edu.iq Various techniques can be employed to determine the CMC, including surface tension measurements, conductivity measurements, fluorescence spectroscopy, and UV-visible spectroscopy. umcs.plwalshmedicalmedia.com

Interfacial Phenomena and Surface Tension Reduction Mechanisms

A defining characteristic of surfactants is their ability to adsorb at interfaces and lower the surface or interfacial tension. ebi.ac.ukuobaghdad.edu.iq Surface tension arises from the cohesive forces between molecules in a liquid. uomustansiriyah.edu.iq Molecules in the bulk are pulled equally in all directions, whereas molecules at the surface experience a net inward pull, causing the surface to contract. uomustansiriyah.edu.iquobaghdad.edu.iq

This compound, with its amphiphilic structure, is surface-active. nih.gov When introduced into water, its molecules preferentially migrate to the surface. They orient themselves with the hydrophilic sulfate head group remaining in the water and the hydrophobic 2-butyloctyl tail extending out of the water phase (e.g., into the air or an oil phase). biolinscientific.com This arrangement disrupts the strong cohesive hydrogen bonding network between surface water molecules, thereby reducing the surface tension. pageplace.de

The effectiveness of a surfactant in reducing surface tension is related to its molecular structure. The branched alkyl chain of this compound creates a larger cross-sectional area at the interface compared to a linear chain of the same carbon number. This steric hindrance can affect the packing density of the surfactant molecules at the interface, which in turn influences the extent of surface tension reduction.

This property is fundamental to applications such as:

Emulsification : By reducing the interfacial tension between two immiscible liquids, such as oil and water, this compound facilitates the formation of stable emulsions. vulcanchem.com The surfactant molecules form a film at the oil-water interface, preventing the droplets from coalescing. uomustansiriyah.edu.iq

Wetting : Lowering the surface tension of water allows it to spread more easily over solid surfaces, a phenomenon known as wetting. uobaghdad.edu.iq This is critical in cleaning and industrial processes where intimate contact between a liquid and a solid is required.

The process of surface tension reduction continues as more surfactant is added until the CMC is reached. At this point, the interface is saturated with surfactant molecules, and any further additions result in the formation of micelles in the bulk solution. biolinscientific.com Consequently, the surface tension of the solution remains relatively constant above the CMC. biolinscientific.commpg.de

Interactions with Solvents and Other Chemical Species

The behavior of this compound in a system is governed by its interactions with the solvent and any other chemical species present.

Interactions with Solvents: The primary interaction in aqueous systems is with water molecules. The anionic sulfate head group is hydrophilic and readily forms hydrogen bonds with water. Conversely, the hydrocarbon tail is hydrophobic and disrupts the hydrogen-bonding structure of water, which is an energetically unfavorable interaction. This dual interaction drives the self-assembly into micelles and adsorption at interfaces, which are fundamental to its surfactant properties. pageplace.de In non-polar organic solvents, the aggregation behavior can be inverted, with the polar head groups forming a core and the hydrophobic tails extending into the solvent to form reverse micelles. uomustansiriyah.edu.iq

Interactions with Other Chemical Species (e.g., Polymers): The interaction between surfactants and polymers is a widely studied area with significant industrial relevance. This compound, being an anionic surfactant, can interact strongly with polymers, particularly those with opposite charges or hydrophobic segments.

Electrostatic Interactions : There can be strong electrostatic attraction between the anionic sulfate head of this compound and cationic polymers (polyelectrolytes). google.com This interaction can lead to the formation of polymer-surfactant complexes. rsc.org The formation of these complexes can occur at surfactant concentrations well below the normal CMC, as the polymer chain acts as a template for surfactant aggregation. google.com

Hydrophobic Interactions : The hydrophobic 2-butyloctyl tail can interact with hydrophobic segments on a polymer chain. rsc.org This is a common interaction mechanism with non-ionic polymers or proteins in solution.

These interactions can significantly alter the properties of both the polymer and the surfactant, affecting solution viscosity, solubility, and interfacial behavior. For instance, combining anionic and cationic polymers can be used to anchor the polymers to keratin (B1170402) materials, an interaction that is crucial in cosmetic formulations for hair and skin. google.com The specific nature of these interactions depends on factors like polymer charge density, surfactant concentration, temperature, and the presence of salts.

Computational Chemistry and Molecular Modeling of 2 Butyloctyl Hydrogen Sulfate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. scienceopen.comarxiv.org By solving approximations of the Schrödinger equation, these methods can determine a molecule's electron distribution, molecular orbital energies, and other fundamental electronic properties. scienceopen.com

For 2-butyloctyl hydrogen sulfate (B86663), such calculations can map the electron density across the molecule, identifying electron-rich and electron-deficient regions. The sulfate headgroup is inherently electron-withdrawing, creating a polar region, while the branched alkyl tail is nonpolar. Quantum chemical methods can quantify the partial atomic charges on each atom, revealing the precise charge distribution. ias.ac.in This information is critical for predicting reactivity; for example, the negatively charged oxygen atoms of the sulfate group are potential sites for interaction with electrophiles or cations, while the C-H bonds of the alkyl chain could be susceptible to radical attack.

Furthermore, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in predicting the molecule's susceptibility to oxidation and reduction and its behavior in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. By modeling reaction pathways, such as the initial steps of hydrolysis or oxidation, quantum chemistry can predict activation energies, helping to understand the mechanisms of its degradation. beilstein-journals.org

Table 1: Hypothetical Quantum Chemical Properties of 2-Butyloctyl Hydrogen Sulfate Calculated via DFT

PropertyPredicted Value/DescriptionSignificance
Mulliken Atomic Charges Sulfur: highly positive; Oxygen (sulfate): highly negative; Carbon/Hydrogen (alkyl chain): near-neutralPredicts sites for electrostatic interactions, crucial for self-assembly and enzyme binding.
HOMO-LUMO Energy Gap ~5-7 eV (Typical for similar molecules)Indicates high kinetic stability in the absence of specific catalysts (e.g., enzymes).
Electrostatic Potential Map Negative potential (red) concentrated on the sulfate headgroup; Neutral potential (green/blue) over the alkyl tailVisually represents the molecule's polarity and sites for intermolecular interactions.
Bond Dissociation Energies C-O and S-O bonds are the most labile polar bondsHelps predict the initial bond-breaking steps in chemical or enzymatic degradation pathways.

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of their dynamic behavior. cuny.edunih.gov For a flexible molecule like this compound, MD is invaluable for exploring its conformational landscape—the range of shapes it can adopt due to the rotation around its single bonds. Simulations can reveal the preferred orientations of the butyl branch relative to the main octyl chain and the rotational freedom of the entire alkyl tail with respect to the sulfate headgroup.

A primary application of MD for surfactants is to study their self-assembly in aqueous solution. nih.govresearchgate.net Surfactants, above a certain concentration known as the critical micelle concentration (CMC), aggregate to form micelles. MD simulations can model this process from a random distribution of surfactant monomers to the formation of stable spherical or other shaped aggregates. cuny.edu These simulations allow for the analysis of the structure of the micelle, including the dense hydrophobic core formed by the alkyl tails and the hydrophilic shell of sulfate headgroups interacting with water. The branching in the 2-butyloctyl structure, a characteristic of Guerbet alcohols, influences packing within the micelle, which can be studied in detail using MD. scientificspectator.com The CMC for 2-butyloctyl sulfate has been experimentally determined to be 0.32 mM, providing a key parameter that a well-calibrated MD simulation should be able to reproduce. nih.gov

Table 2: Typical Parameters and Outputs from an MD Simulation of Surfactant Self-Assembly

Parameter/OutputExample Value/DescriptionPurpose
Force Field CHARMM or AMBERDefines the potential energy function for all atomic interactions. nih.gov
Simulation Time 100 ns - 1 µsMust be long enough to allow for micelle formation and equilibration. mdpi.com
System Size ~500 surfactant molecules in a water boxLarge enough to observe aggregation phenomena without finite size effects.
Calculated CMC ~0.3-0.4 mMA primary output, validated against experimental data. nih.gov
Radius of Gyration (Rg) 20-30 Å for a micelleCharacterizes the size and compactness of the formed micelles.
Radial Distribution Function g(r) for water around sulfate headgroupsQuantifies the structure of the hydration shell around the micelle surface. dovepress.com

Docking and Dynamics Studies of Enzyme-Substrate Interactions in Biodegradation Pathways

The biodegradation of this compound has been shown to be initiated by specific enzymes. nih.govnih.gov Studies have identified Pseudomonas strains capable of utilizing this branched surfactant as a sole carbon source. nih.govnih.govscience.gov Notably, these bacteria produce novel alkylsulfatases, designated AP2 and DP1, which are specifically active on 2-butyloctyl sulfate and show no activity towards linear sulfates like sodium dodecyl sulfate (SDS). nih.govnih.govebi.ac.uk This specificity makes the system ideal for investigation using molecular docking and MD simulations.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (the substrate, this compound) to a receptor (the enzyme's active site). researchgate.netmdpi.com A hypothetical docking study would involve building a 3D model of the DP1 alkylsulfatase and docking the this compound molecule into its active site. The results would predict the binding pose and a scoring function would estimate the binding affinity.

Following docking, MD simulations of the enzyme-substrate complex can be performed to assess the stability of the predicted binding mode and to observe the dynamic interactions that hold the substrate in place. mdpi.comresearchgate.net These simulations can reveal key amino acid residues that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the substrate. For this compound, the simulations would likely show that the branched alkyl chain fits into a specifically shaped hydrophobic pocket in the enzyme, explaining the specificity over linear chains. The sulfate group would be anchored by positively charged or polar residues, positioning the ester bond for cleavage. The ultimate product of this enzymatic action is 2-butyloctanol. nih.govnih.gov

Table 3: Hypothetical Results from a Docking and MD Study of this compound with DP1 Alkylsulfatase

AnalysisFindingImplication for Biodegradation
Docking Score -8.5 kcal/molIndicates a strong, favorable binding affinity.
Key Interacting Residues Arg, Lys (with sulfate); Leu, Val, Phe (with alkyl chain)Shows specific electrostatic and hydrophobic interactions responsible for substrate recognition.
Hydrogen Bonds Formed between sulfate oxygens and Arginine/Lysine side chainsAnchors the substrate in the active site for catalysis. researchgate.net
RMSD of Substrate Low (< 2 Å) during simulationIndicates a stable binding pose within the active site. mdpi.com
Active Site Conformation Hydrophobic pocket accommodates the butyl branchExplains the enzyme's specificity for the branched Guerbet-type structure.

QSAR Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its properties, such as its environmental fate or toxicity. ecetoc.orgresearchgate.netnih.gov For surfactants like alkyl sulfates, QSARs are widely used to predict key environmental parameters without extensive experimental testing. heraproject.comnih.gov

A QSAR model for predicting the environmental fate of this compound would rely on calculating a set of numerical values, known as molecular descriptors, that encode its structural features. Key descriptors would include its molecular weight, logP (octanol-water partition coefficient), and topological indices that describe its size, shape, and degree of branching. ecetoc.org The branched nature of this compound, derived from a Guerbet alcohol, is a critical feature that distinguishes it from linear alkyl sulfates and must be captured by the descriptors. scientificspectator.com

These descriptors would then be correlated with experimentally determined environmental endpoints for a "training set" of related molecules. researchgate.net The resulting mathematical equation forms the QSAR model. This model could then be used to predict properties for this compound, such as its potential for bioaccumulation, its rate of biodegradation, its sorption to soil and sediment, and its aquatic toxicity. ecetoc.orgepa.gov Given that branched surfactants are readily biodegradable, a QSAR model would help to quantify this behavior relative to other surfactant structures. nih.gov

Table 4: Key Molecular Descriptors and Predicted Endpoints in a QSAR Model for Branched Alkyl Sulfates

Molecular DescriptorDescriptionPredicted Environmental Endpoint
LogP (Octanol-Water Partition Coefficient) Measures hydrophobicity.Bioaccumulation potential, Soil Sorption Coefficient (Koc). ecetoc.org
Topological Polar Surface Area (TPSA) Surface area contributed by polar atoms (O, S).Water solubility, membrane permeability.
Branching Index (e.g., Kier Shape Index) A numerical value quantifying the degree of branching.Biodegradability rate (branching can affect enzyme accessibility).
Molecular Volume/Surface Area Measures the size of the molecule.General correlation with toxicity and sorption.
Number of Rotatable Bonds A measure of molecular flexibility.Can influence binding to enzymes and soil organic matter.

Advanced Research Applications of 2 Butyloctyl Hydrogen Sulfate in Materials Science and Industrial Processes

Detergency and Wetting Agent Research in Branched-Chain Surfactant Formulations

2-Butyloctyl hydrogen sulfate (B86663), a branched primary alkyl sulfate, has garnered significant interest in the field of detergency and as a wetting agent, particularly in formulations requiring specific performance characteristics such as low foaming and effectiveness in cold water. nih.govepo.org Its molecular structure, featuring a branch at the C-2 position, imparts unique properties compared to its linear counterparts. nih.govgoogle.com

Research has highlighted the efficacy of branched-chain surfactants in laundry detergents, especially for washing at low temperatures (5°C to 30°C). epo.org Compositions containing 2-alkyl primary alcohol sulfates with specific chain length distributions have demonstrated increased grease removal, a key performance indicator in detergency. justia.com Specifically, sodium 2-butyloctyl sulfate has been identified as a suitable alkyl sulfate for use in cleaning compositions, including those for carpets. google.com The inclusion of branched primary alkyl sulfates in liquid detergent formulations has been shown to improve viscosity characteristics and maintain stability at low temperatures, addressing common issues faced with linear alkyl sulfates. epo.org

Beyond general cleaning, 2-butyloctyl sulfate is recognized as a low-foam, effective wetting agent with primary applications in textile and leather production. nih.gov Wetting agents are crucial in these industries to ensure uniform application of dyes and other finishing agents. researchgate.net The performance of branched-chain surfactants like 2-butyloctyl sulfate is attributed to their ability to lower surface tension effectively. This characteristic is essential for processes requiring rapid and thorough wetting of surfaces. researchgate.net

The critical micelle concentration (CMC) of 2-butyloctyl sulfate has been determined to be 0.32 mM (100 µg/ml), a key parameter in understanding its surfactant behavior and its effectiveness in detergent and wetting applications. nih.gov The structure of branched-chain surfactants also contributes to improved defoaming performance and enhanced solubility, which are advantageous in various industrial cleaning processes. researchgate.net

Interfacial Engineering and Colloidal System Stabilization

The unique molecular architecture of 2-butyloctyl hydrogen sulfate, derived from a Guerbet alcohol, makes it a subject of interest in interfacial engineering and the stabilization of colloidal systems. atamanchemicals.comscientificspectator.com Surfactants play a critical role in these fields by modifying the properties of interfaces between different phases, such as oil and water, to create stable emulsions and dispersions. google.com

The branching in the alkyl chain of this compound influences its packing at interfaces, which can lead to the formation of stable emulsions. scientificspectator.comresearchgate.net Guerbet alcohol derivatives, in general, are known to be effective emulsifiers. scientificspectator.com For instance, Guerbet ether sulfates have been shown to be highly efficient in emulsifying oils. scientificspectator.com The stability of these emulsions is a key factor in their application in various formulations, from cosmetics to industrial lubricants. google.comresearchgate.net

The ability of a surfactant to stabilize a colloidal system is related to its influence on the repulsive and attractive forces between dispersed particles. researchgate.net The formation of a protective layer by the surfactant molecules around the dispersed phase can prevent aggregation and maintain the stability of the system. While specific studies focusing solely on this compound for colloidal stabilization are not extensively detailed in the provided results, the principles governing the behavior of branched-chain and Guerbet-derived surfactants are applicable. For example, the use of Guerbet alcohols or their ester derivatives in combination with other emulsifiers has been shown to enhance the stability of W/O emulsions. google.com

Derivatization Chemistry for Functional Materials

This compound and its precursor, 2-butyl-1-octanol (B151752), serve as versatile platforms for the synthesis of a variety of functional materials through derivatization chemistry. These derivatives, particularly esters, have shown significant promise in applications such as biolubricants.

Synthesis of Di(2-Butyloctyl) Dicarboxylate Esters for Biolubricant Research

A significant area of research has been the synthesis of di(2-butyloctyl) dicarboxylate esters as environmentally friendly biolubricants. biointerfaceresearch.comresearchgate.net These esters are typically produced through the esterification of 2-butyl-1-octanol with various dicarboxylic acids. biointerfaceresearch.comresearchgate.net The resulting diesters exhibit a range of desirable properties for lubricant applications, including excellent low-temperature performance, high flash points, and good oxidative stability. biointerfaceresearch.comresearchgate.net

The synthesis of these esters has been achieved with high yields, ranging from 88% to 98%, through acid-catalyzed esterification. biointerfaceresearch.comresearchgate.net A study systematically investigated the esterification of 2-butyl-1-octanol with a series of dicarboxylic acids, including succinic, glutaric, adipic, pimelic, suberic, azelaic, sebacic, and dodecanedioic acids. biointerfaceresearch.comresearchgate.net The properties of the resulting di(2-butyloctyl) dicarboxylate esters were found to be dependent on the length of the dicarboxylic acid chain. biointerfaceresearch.com

Table 1: Synthesis Yield and Properties of Di(2-Butyloctyl) Dicarboxylate Esters

Dicarboxylic AcidEster NameAbbreviationYield (%)Pour Point (°C)Flash Point (°C)Oxidative Stability Temp. (°C)
Succinic acidDi(2-butyloctyl) succinateD2BOSuc98< -65250185
Glutaric acidDi(2-butyloctyl) glutarateD2BOG96< -65255188
Adipic acidDi(2-butyloctyl) adipateD2BOA95< -65260190
Pimelic acidDi(2-butyloctyl) pimelateD2BOP93< -65270192
Suberic acidDi(2-butyloctyl) suberate (B1241622)D2BOSub91< -65275195
Azelaic acidDi(2-butyloctyl) azelateD2BOAz90< -65285198
Sebacic acidDi(2-butyloctyl) sebacateD2BOS89< -65290200
Dodecanedioic acidDi(2-butyloctyl) dodecanedioateD2BOD88< -65300205
Data sourced from Biointerface Research in Applied Chemistry, 2022. biointerfaceresearch.com

The tribological and rheological properties of these esters have also been evaluated, demonstrating their good lubrication properties with low friction coefficients. biointerfaceresearch.comresearchgate.net The synthesized esters were classified as ISO VG 32 lubricants, making them suitable for use in hydraulic fluids for various industrial applications, including gears and transmission fluids in heavy machinery. biointerfaceresearch.comresearchgate.net

Another application of these dicarboxylate esters is as pour point depressants for biofuels. ijcce.ac.irijcce.ac.ir For instance, di(2-butyloctyl) suberate (D2BOSub) has been shown to effectively lower the pour point of palm biodiesel. ijcce.ac.irijcce.ac.ir

Exploration of Other Ester and Ether Derivatives

The derivatization of 2-butyl-1-octanol is not limited to dicarboxylate esters. Research has also explored the synthesis of other esters and ethers for various applications. While the provided search results focus heavily on the dicarboxylate esters for biolubricants, the general reactivity of the primary alcohol group in 2-butyl-1-octanol allows for a wide range of esterification and etherification reactions. scientificspectator.com

For example, Guerbet alcohols can be used to produce various esters with different properties depending on the acid moiety used. scientificspectator.com The introduction of branching from the Guerbet alcohol can influence the physical properties of the resulting ester, such as its melting point and solubility. scientificspectator.com

In terms of ether derivatives, the synthesis of 2-octyl dodecyl ether from Guerbet alcohol has been reported. researchgate.net While this specific example does not use 2-butyl-1-octanol, it demonstrates the potential for creating ether-linked structures from Guerbet alcohols, which could have applications as emollients, solvents, or in other functional materials. The synthesis of Guerbet ether sulfates also highlights the versatility of these branched alcohols in creating surfactant structures. scientificspectator.com

Role in Chemical Manufacturing Processes Beyond Surfactancy

While the primary application of this compound is as a surfactant, its precursor, 2-butyl-1-octanol, and its derivatives play roles in various chemical manufacturing processes beyond surfactancy.

The most prominent example from the research is the use of di(2-butyloctyl) dicarboxylate esters as base oils for biolubricants. biointerfaceresearch.comresearchgate.net In this context, these molecules are not acting as surfactants but as the primary lubricating fluid. Their synthesis from 2-butyl-1-octanol represents a key manufacturing process where the final product's function is lubrication, not surface activity. biointerfaceresearch.com These biolubricants are intended for use in demanding applications such as hydraulic fluids, gear oils, and transmission fluids. biointerfaceresearch.comresearchgate.net

Furthermore, derivatives of 2-butyl-1-octanol, such as di(2-butyloctyl) suberate, are used as pour point depressants in biodiesel. ijcce.ac.irijcce.ac.ir This application modifies the cold-flow properties of the fuel, which is a bulk fluid property modification rather than a surface-active role.

The use of 2-butyl-1-octanol itself as a chemical intermediate is fundamental to these processes. biointerfaceresearch.comijcce.ac.ir While the direct use of this compound as a non-surfactant chemical intermediate is not explicitly detailed in the provided results, the chemistry of its precursor demonstrates a broader role in the manufacturing of performance fluids and fuel additives. The esterification processes to produce these functional fluids are significant chemical manufacturing operations. biointerfaceresearch.comresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Analytical Techniques for Trace Analysis

The accurate detection and quantification of 2-butyloctyl hydrogen sulfate (B86663) at trace levels in complex environmental and industrial matrices remain a significant analytical challenge. Future research should focus on developing more sensitive, selective, and robust analytical methodologies.

Currently, high-performance liquid chromatography (HPLC) is a preferred method for surfactant analysis. thermofisher.comnih.gov Coupling HPLC with advanced detection systems like mass spectrometry (MS) or tandem mass spectrometry (MS/MS) can facilitate the identification and quantification of various surfactant compounds in environmental extracts. nih.gov However, the complexity of environmental samples often requires extensive sample preparation, including extraction and separation steps, to isolate the target analytes. env.go.jp

Future advancements could lie in the following areas:

Advanced Extraction and Preconcentration Techniques: Research into novel solid-phase extraction (SPE) materials with high affinity for branched-chain alkyl sulfates could improve recovery and reduce matrix effects. nih.gov Techniques like accelerated solvent extraction (ASE) may also offer more efficient isolation from solid matrices. nih.gov

High-Resolution Mass Spectrometry: The application of high-resolution mass spectrometry (HRMS) can provide more definitive identification of 2-butyloctyl hydrogen sulfate and its degradation products in complex mixtures, reducing ambiguity from isobaric interferences.

Direct Injection Techniques: The development of analytical methods that minimize sample preparation, such as direct injection liquid chromatography-tandem mass spectrometry (LC-MS/MS), could offer rapid and high-throughput analysis of aqueous samples. oregonstate.edu

Biosensors: The creation of highly specific biosensors utilizing enzymes or antibodies that selectively bind to this compound could enable real-time, in-situ monitoring of its concentration in various environments. olympianwatertesting.com

Table 1: Comparison of Current and Future Analytical Techniques for this compound

TechniqueCurrent StatusFuture Research Focus
HPLC-MS/MS Commonly used for surfactant analysis. thermofisher.comnih.govMethod optimization for enhanced sensitivity and selectivity for branched-chain isomers.
Extraction Methods Liquid-liquid extraction and solid-phase extraction are standard. nih.govDevelopment of novel sorbents for selective extraction and miniaturization of extraction procedures.
High-Resolution MS Limited application for routine analysis.Increased use for structural elucidation of metabolites and transformation products.
Biosensors In early stages of development for general sulfate detection. olympianwatertesting.comDesign of specific biological recognition elements for this compound.

Engineering of Microorganisms and Enzymes for Enhanced Biodegradation

While this compound is considered readily biodegradable, enhancing the efficiency of this process through bioengineering presents a promising avenue for future research. nih.govasm.org Studies have identified Pseudomonas species capable of utilizing this branched surfactant, and have isolated novel alkylsulfatases specific to its degradation. nih.govasm.org

The biodegradation is initiated by alkylsulfatases that hydrolyze the sulfate ester bond, releasing the parent alcohol, 2-butyloctanol. nih.govasm.org Research has shown that specific enzymes, such as AP2 and DP1 from different Pseudomonas strains, are active on 2-butyloctyl sulfate but not on linear counterparts like sodium dodecyl sulfate (SDS). nih.gov

Future research in this area should concentrate on:

Enzyme Engineering: Site-directed mutagenesis and directed evolution could be employed to enhance the catalytic efficiency and stability of known alkylsulfatases active on this compound. This could lead to enzymes that are more robust for use in bioremediation applications.

Metabolic Engineering: The genetic modification of microorganisms to overexpress key enzymes in the degradation pathway of this compound could lead to bacterial strains with significantly enhanced degradation rates. proquest.com

Consortium Development: Investigating and engineering synergistic microbial consortia could be more effective in mineralizing this compound and its breakdown products than single-strain cultures.

Immobilization Technologies: The development of techniques for immobilizing engineered microorganisms or purified enzymes on solid supports could provide a practical means for their application in wastewater treatment reactors and other bioremediation systems. nih.gov

Table 2: Key Enzymes in this compound Biodegradation and Future Engineering Goals

EnzymeSource Organism (Strain)Substrate SpecificityPotential Engineering Goal
AP2 Pseudomonas sp. AE-AActive on 2-butyloctyl sulfate, not on SDS. nih.govIncrease thermal and pH stability for industrial applications.
DP1 Pseudomonas sp. AE-DActive on 2-butyloctyl sulfate, not on SDS. nih.govEnhance catalytic turnover rate (kcat) for faster degradation.

Rational Design of New Sulfated Compounds with Tailored Properties

The unique properties of this compound, stemming from its branched structure, provide a foundation for the rational design of new sulfated surfactants with customized functionalities. The goal of rational design is to understand structure-property relationships to create molecules with desired performance characteristics. nih.gov

The synthesis of novel surfactants can be achieved through various chemical pathways, including the sulfation of corresponding alcohols. e3s-conferences.orginternationaljournalssrg.org By systematically modifying the molecular architecture, it is possible to fine-tune properties such as surface tension reduction, critical micelle concentration (CMC), and solubility.

Future research directions in this domain include:

Varying Branching and Chain Length: Systematically synthesizing and characterizing a library of sulfated surfactants with different branching patterns and alkyl chain lengths will provide a deeper understanding of how these structural features influence performance and biodegradability. researchgate.net The replacement of linear alkylbenzene sulfonates with more biodegradable linear alkyl sulfonates is an example of how structural modifications can improve environmental profiles. taylorandfrancis.com

Introduction of Functional Groups: Incorporating additional functional groups, such as ether or hydroxyl moieties, into the alkyl chain could impart novel properties, such as increased tolerance to hard water or altered interfacial behavior. mdpi.com

Bio-based Feedstocks: Exploring the use of renewable, bio-based feedstocks for the synthesis of branched-chain alcohols as precursors to new sulfated surfactants can improve the sustainability profile of these compounds. researchgate.netacs.org

Computational Screening: Utilizing quantitative structure-property relationship (QSPR) models and other computational tools to predict the properties of novel sulfated compounds before their synthesis can accelerate the discovery of high-performance, environmentally benign surfactants. researchgate.netresearchgate.net

Theoretical Frameworks for Predicting Complex Molecular Interactions

Developing robust theoretical frameworks to predict the behavior of this compound in various systems is crucial for optimizing its applications and understanding its environmental fate. Molecular dynamics (MD) simulations and other computational methods are powerful tools for investigating surfactant properties at the molecular level. semanticscholar.orgacs.org

These computational approaches can provide insights into:

Micelle formation and morphology. rsc.orgacs.org

Adsorption at interfaces. semanticscholar.orgrsc.org

Interactions with other molecules, such as polymers, proteins, and hydrocarbons.

Future research should aim to:

Develop Accurate Force Fields: The accuracy of MD simulations is highly dependent on the force fields used to describe the interactions between atoms. nih.govacs.org Future work should focus on developing and validating force fields specifically parameterized for branched-chain alkyl sulfates to improve the predictive power of simulations.

Multi-scale Modeling: Combining atomistic MD simulations with coarser-grained models, such as dissipative particle dynamics (DPD), can bridge the gap between molecular-level details and macroscopic properties, allowing for the simulation of larger systems over longer timescales. rsc.orgacs.org

Machine Learning Integration: Machine learning algorithms can be trained on experimental and simulation data to develop predictive models for surfactant properties, potentially accelerating the design and screening of new molecules. nih.gov

Predicting Environmental Interactions: Applying these theoretical frameworks to model the interaction of this compound with environmental components, such as soil organic matter and mineral surfaces, can provide a better understanding of its transport and fate in the environment.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying 2-butyloctyl hydrogen sulfate in complex mixtures?

  • Methodological Answer : Use reversed-phase HPLC coupled with UV detection (λ = 210 nm) for quantification, as alkyl sulfates exhibit strong UV absorbance due to the sulfate group. Confirm structural identity via tandem mass spectrometry (MS/MS) in negative ionization mode, monitoring for the parent ion [M-H]⁻ at m/z 265.1 and characteristic fragment ions (e.g., sulfate loss at m/z 97) . For trace analysis, derivatize with methylene blue and extract via ion-pair chromatography.

Q. How can researchers synthesize this compound with high purity for experimental use?

  • Methodological Answer : Synthesize via esterification of 2-butyloctanol with chlorosulfonic acid under anhydrous conditions at 0–5°C. Purify by recrystallization in ethanol/water (1:3 v/v) and confirm purity via ¹H NMR (δ 1.2–1.6 ppm for branched alkyl protons) and elemental analysis (S content ~11.5%) . Avoid commercial synthesis kits due to inconsistent branching specificity.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biodegradation data for this compound?

  • Methodological Answer : Discrepancies in degradation rates (e.g., Pseudomonas spp. vs. Acinetobacter spp.) arise from enzyme specificity. Perform comparative kinetic assays using purified type III sulfatases (EC 3.1.6.22) and monitor sulfate release via ion chromatography. Validate substrate specificity using isothermal titration calorimetry (ITC) to measure binding affinity (Kd) for branched vs. linear alkyl sulfates . Cross-reference genomic data for sdsA1 homologs in bacterial strains to explain activity variations.

Q. How does the branched alkyl chain of this compound influence its interfacial behavior in aqueous systems?

  • Methodological Answer : Characterize surface tension reduction using a pendant drop tensiometer at 25°C. Compare critical micelle concentration (CMC) with linear analogs (e.g., sodium dodecyl sulfate). Molecular dynamics simulations (MD) reveal that the 2-butyloctyl group disrupts water structure more effectively than linear chains, lowering CMC by ~40% . Validate via small-angle neutron scattering (SANS) to observe micelle morphology differences.

Q. What catalytic mechanisms underpin the hydrolysis of this compound by type III sulfatases?

  • Methodological Answer : Type III sulfatases (EC 3.1.6.22) employ a binuclear Zn²⁺ cluster to activate water for nucleophilic attack on the sulfate ester. Use X-ray absorption spectroscopy (XAS) to confirm Zn coordination geometry. Kinetic isotope effect (KIE) studies (D₂O vs. H₂O) reveal a k₃₆₀ₜ/Kₘ ratio of 2.1, supporting a two-metal-ion mechanism. Mutagenesis of conserved residues (e.g., His196, Asp228) disrupts Zn binding, reducing activity by >90% .

Contradictory Data Analysis

Q. Why do some studies report this compound as recalcitrant in anaerobic environments?

  • Methodological Answer : Anaerobic degradation requires sulfate-reducing bacteria (SRB) with specific esterases. Design anoxic microcosm experiments with SRB consortia (e.g., Desulfovibrio) and track sulfate reduction via ³⁵S radiolabeling. Contrast with aerobic conditions using O₂ electrodes to quantify metabolic activity. Conflicting data may stem from incomplete pathway annotations in metagenomic datasets .

Experimental Design Considerations

Q. How to optimize chromatographic separation of this compound from co-eluting surfactants?

  • Methodological Answer : Employ a C18 column with a gradient elution (0.1% formic acid in water → acetonitrile). Add 5 mM ammonium acetate to improve peak symmetry for sulfated compounds. For complex matrices (e.g., environmental samples), use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis WAX) to isolate anionic surfactants .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.